molecular formula C17H17Cl3N2O B11708646 3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide

Cat. No.: B11708646
M. Wt: 371.7 g/mol
InChI Key: IYZVPLMGRYTPHS-UHFFFAOYSA-N
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Description

3-Methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide is a synthetic benzamide derivative characterized by a trichloroethylamine core substituted with a 2-methylphenyl group and a 3-methylbenzamide moiety. The compound’s structure combines halogenated and aromatic features, making it a candidate for diverse biological and material applications. The trichloroethyl group is a recurring pharmacophore in related compounds, suggesting its role in steric bulk and halogen bonding interactions.

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide

InChI

InChI=1S/C17H17Cl3N2O/c1-11-6-5-8-13(10-11)15(23)22-16(17(18,19)20)21-14-9-4-3-7-12(14)2/h3-10,16,21H,1-2H3,(H,22,23)

InChI Key

IYZVPLMGRYTPHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide typically involves the reaction of 3-methylbenzoyl chloride with 2,2,2-trichloro-1-[(2-methylphenyl)amino]ethanol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The target compound shares a common trichloroethyl-benzamide backbone with multiple analogs, differing primarily in substituents on the aromatic and thiourea groups. Key comparisons include:

Compound Substituents Key Features Biological Relevance
Target 2-Methylphenyl, 3-methylbenzamide Moderate lipophilicity; lacks polar groups Potential metabolic stability due to methyl groups
Compound 4 () 1,3,4-Thiadiazole, dichlorophenyl Heterocyclic ring enhances DHFR binding (∆G = -9.0 kcal/mol) Antifungal/antitumor activity via DHFR inhibition
A-251179 () Pyridinylthioureido Polar thiourea and pyridine groups KATP channel opener; suppresses bladder contractions
STK809721 () 4-Sulfamoylphenyl Sulfonamide increases solubility Potential diuretic or antimicrobial applications
MFCD00628309 () 2,5-Dimethylphenyl, 3-chlorobenzamide Chlorine enhances lipophilicity Unknown; chloro analogs often show cytotoxic effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to enzymes like DHFR via hydrogen bonding but may reduce metabolic stability.
  • Electron-Donating Groups (e.g., CH₃, OCH₃): Improve pharmacokinetics (e.g., membrane permeability) but may weaken target affinity .
  • Heterocycles (e.g., thiadiazole): Increase binding energy (e.g., ∆G improved by 0.6 kcal/mol vs. target) .

Pharmacological and Computational Insights

  • DHFR Inhibition: Thiadiazole-containing analogs (e.g., Compound 4) show stronger DHFR binding (∆G = -9.0 kcal/mol) than non-heterocyclic derivatives, attributed to hydrogen bonds with Leu 28 and Gln 35 .
  • Solubility: Sulfamoyl (STK809721) and morpholino () groups improve aqueous solubility compared to the target’s hydrophobic 2-methylphenyl .

Physicochemical Properties

Property Target Compound 4 A-251179 STK809721
Molecular Weight ~375 g/mol ~480 g/mol ~450 g/mol 436.75 g/mol
logP (Predicted) ~3.5 ~4.2 ~3.8 ~2.9
Hydrogen Bond Donors 2 3 3 3
Key Substituent 2-Methylphenyl Thiadiazole Pyridinyl Sulfamoyl

Biological Activity

3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide is a synthetic compound with potential biological activity. Its complex structure and functional groups contribute to its interactions within biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl4N2OC_{16}H_{14}Cl_4N_2O, with a molecular weight of approximately 392.15 g/mol. The compound features a benzamide backbone with a trichloroethyl group and a 2-methylphenyl amino moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄Cl₄N₂O
Molecular Weight392.15 g/mol
CAS Number301812-59-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and chlorination processes. The specific steps can vary based on the desired purity and yield.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds featuring trichloroethyl groups have been linked to cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways or inhibition of specific oncogenic proteins.
  • Antimicrobial Properties : Some derivatives show effectiveness against both Gram-positive and Gram-negative bacteria, potentially due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Antitumor Activity

A study evaluating the cytotoxic effects of related compounds demonstrated significant antitumor activity against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values in the low micromolar range:

CompoundIC50 (µg/mL)Cancer Cell Line
3-Methyl-N-{...}1.61 ± 1.92Jurkat
Another Related Compound1.98 ± 1.22A-431

These findings suggest that structural modifications can enhance or reduce biological efficacy.

Antimicrobial Activity

In a separate evaluation of antimicrobial properties, compounds similar to 3-methyl-N-{...} demonstrated varying degrees of effectiveness against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests potential applications in developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy
A research team synthesized several derivatives of benzamide compounds and assessed their anticancer properties using MTT assays. One derivative exhibited significant growth inhibition in HT29 colorectal cancer cells, indicating that modifications to the benzamide structure could enhance anticancer activity.

Case Study 2: Antimicrobial Testing
Another study investigated the antibacterial properties of trichloroethyl-containing compounds against resistant bacterial strains. The results indicated that certain modifications improved efficacy against multidrug-resistant strains, highlighting the potential for developing new therapeutic agents.

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